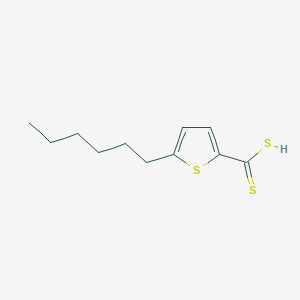

5-Hexylthiophene-2-carbodithioic acid

Description

Contextualization within Thiophene (B33073) Derivative Chemistry for Functional Materials

Thiophene and its derivatives are a pivotal class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of materials science. researchgate.net Their unique electronic and optical properties, coupled with their chemical stability and the ability to be readily functionalized, make them ideal building blocks for a wide array of functional materials. researchgate.net Thiophene-based materials are integral components in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

The incorporation of an alkyl side chain, such as the hexyl group in 5-Hexylthiophene-2-carbodithioic acid, generally enhances the solubility of the resulting material in organic solvents. This improved processability is a significant advantage for the fabrication of thin-film devices through solution-based techniques like spin-coating and printing. Furthermore, the alkyl chain can influence the molecular packing and ordering in the solid state, which in turn affects the charge transport properties of the material.

Significance of Carbodithioic Acid Functionalities in Contemporary Organic and Inorganic Synthesis

The carbodithioic acid functional group (-CSSH) is a sulfur analogue of a carboxylic acid. This functional group and its derivatives, dithiocarbamates, are known for their ability to act as versatile ligands for a wide range of metal ions. The presence of two sulfur atoms allows for strong coordination to metal surfaces and nanoparticles, making them excellent anchoring groups for modifying the surface properties of materials.

In organic synthesis, carbodithioic acids and their salts can serve as precursors to a variety of sulfur-containing compounds. Their reactivity allows for transformations into dithioesters, thioamides, and other heterocyclic systems. In the context of materials science, the carbodithioic acid moiety is particularly interesting for its potential to interact with and stabilize inorganic components in hybrid materials. For instance, thiophene derivatives have been utilized as ligands to passivate defects on the surface of perovskite nanocrystals, thereby enhancing their optical properties. frontiersin.org

Overview of Key Research Trajectories and Potential Academic Impact of this compound

While specific research on this compound is not extensively documented in publicly available literature, its molecular structure suggests several promising research avenues. The combination of a π-conjugated thiophene backbone, a solubilizing hexyl chain, and a metal-coordinating carbodithioic acid group makes it a highly attractive candidate for fundamental studies and applications in materials chemistry.

Key research trajectories are likely to focus on:

Surface Modification of Nanomaterials: The carbodithioic acid group can be used to anchor the molecule onto the surface of semiconductor or metallic nanoparticles (e.g., gold, quantum dots). This would allow for the tuning of the electronic properties at the organic-inorganic interface, which is critical for applications in hybrid solar cells, sensors, and catalysts.

Development of Novel Sensors: The interaction of the carbodithioic acid with specific metal ions could be exploited for the development of chemosensors. The binding of a target ion could induce a change in the optical or electronic properties of the thiophene unit, leading to a detectable signal.

Formation of Self-Assembled Monolayers (SAMs): The molecule's structure is conducive to the formation of ordered monolayers on various substrates. The study of these SAMs could provide insights into molecular self-assembly and charge transport at the nanoscale.

Precursor for Advanced Polymeric Materials: The carbodithioic acid functionality could be used as a handle for polymerization or for post-polymerization modification, leading to novel conjugated polymers with tailored properties.

The academic impact of research into this compound and related compounds lies in its potential to advance our understanding of structure-property relationships in functional organic materials and to pave the way for the design of next-generation electronic and optoelectronic devices.

Data Tables

Table 1: Physicochemical Properties of Related Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 5-Hexylthiophene-2-carbaldehyde | 100943-46-2 | C₁₁H₁₆OS | 196.31 | 294.9 ± 28.0 |

| 5-Formylthiophene-2-carboxylic acid | 4565-31-5 | C₆H₄O₃S | 156.16 | - |

Table 2: Spectroscopic Data for a Related Thiophene Derivative (5-Hexylthiophene-2-carbaldehyde)

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.6 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.3 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~182 (-CHO), ~153 (thiophene-C), ~145 (thiophene-C), ~135 (thiophene-CH), ~126 (thiophene-CH), ~32 (-CH₂-), ~31 (-CH₂-), ~29 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃) |

| IR (neat) | ν ~2925, 2855 (C-H stretch), ~1665 (C=O stretch), ~1460, 1220 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

921221-49-0 |

|---|---|

Molecular Formula |

C11H16S3 |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

5-hexylthiophene-2-carbodithioic acid |

InChI |

InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) |

InChI Key |

KZNDLRCZAKKICZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Hexylthiophene 2 Carbodithioic Acid

Strategies for the Regioselective Synthesis of 2,5-Disubstituted Thiophene (B33073) Precursors

The foundational step in synthesizing the target compound is the creation of a thiophene ring substituted at the 2- and 5-positions. The regioselectivity of these substitutions is paramount, as the electronic properties of the final molecule are highly dependent on the precise placement of the hexyl side chain and the functional group at the 2-position.

Approaches to Introduce the Hexyl Side Chain at the 5-Position

Several robust methods exist for installing an alkyl chain, such as a hexyl group, onto the thiophene ring. Transition metal-catalyzed cross-coupling reactions are among the most prevalent and efficient strategies.

The Kumada coupling reaction, which pairs a Grignard reagent with an organic halide, is a well-established method for forming carbon-carbon bonds. wikipedia.org In this context, 2-bromothiophene (B119243) can be coupled with hexylmagnesium bromide in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, to yield 2-hexylthiophene (B90786). wikipedia.orggoogle.com Similarly, the Suzuki-Miyaura coupling offers a versatile alternative, reacting a thienyl boronic acid or boronate ester with a hexyl halide in the presence of a palladium catalyst. nih.govmdpi.commdpi.com This method is known for its high functional group tolerance and generally good yields. mdpi.com

Direct C-H alkylation presents a more atom-economical approach, avoiding the pre-functionalization of the thiophene ring with a halogen. However, controlling regioselectivity can be more challenging, often requiring specific directing groups or catalysts to favor substitution at the desired position.

Table 1: Comparison of Selected Methods for Hexyl Group Introduction

Method Thiophene Substrate Hexyl Reagent Catalyst/Conditions Typical Yield Kumada Coupling 2-Bromothiophene Hexylmagnesium bromide Ni(dppp)Cl₂ in THF/Toluene 65-85% Suzuki Coupling 2-Thienylboronic acid 1-Bromohexane Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O 70-90% Direct C-H Alkylation Thiophene 1-Hexene Pd(OAc)₂ with oxidant Variable

Functionalization Methods for the Thiophene Ring at the 2-Position

With the hexyl group installed at the 5-position (resulting in 2-hexylthiophene), the next step is to functionalize the 2-position to prepare for the introduction of the carbodithioic acid moiety. The 2- and 5-positions of thiophene are the most reactive sites for electrophilic substitution and deprotonation due to the stabilizing effect of the sulfur atom on the reaction intermediates. stackexchange.com

Lithiation is the most common and effective method for this transformation. Reacting 2-hexylthiophene with a strong organolithium base, typically n-butyllithium (n-BuLi), selectively removes a proton from the 2-position. This reaction is usually performed at low temperatures, such as -78 °C, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tandfonline.comup.ac.za The resulting 5-hexyl-2-lithiothiophene is a powerful nucleophile, poised for reaction with an appropriate electrophile. reddit.com

Alternatively, halogenation , such as bromination with N-bromosuccinimide (NBS), can introduce a bromine atom at the 2-position. This 2-bromo-5-hexylthiophene (B1278347) can then be converted into a Grignard reagent by reacting it with magnesium metal, or used in subsequent lithium-halogen exchange reactions.

Reaction Pathways for the Introduction of the Carbodithioic Acid Group

The introduction of the carbodithioic acid group (-CS₂H) is the defining step in the synthesis. This transformation is typically achieved by reacting the organometallic thiophene precursor with carbon disulfide (CS₂).

Exploration of Thiocarbonylation and Dithioesterification Routes

The most direct route to 5-hexylthiophene-2-carbodithioic acid involves the reaction of the 5-hexyl-2-lithiothiophene intermediate with carbon disulfide. researchgate.net The highly nucleophilic carbon of the lithiated thiophene attacks the electrophilic carbon of CS₂, forming a lithium dithioate salt. Subsequent acidic workup with an aqueous acid (e.g., HCl) protonates the salt to yield the final carbodithioic acid product.

This reaction sequence is a general and widely used method for the synthesis of dithiocarboxylic acids from organolithium or Grignard reagents. researchgate.net The pathway can be summarized as follows:

Metalation: 2-Hexylthiophene is deprotonated with n-BuLi to form 5-hexyl-2-lithiothiophene.

Thiocarbonylation: The lithiated intermediate is treated with an excess of carbon disulfide.

Protonation: The resulting lithium 5-hexylthiophene-2-dithioate is quenched with acid to afford the final product.

Optimization of Reaction Conditions for Yield and Purity

The success of the synthesis hinges on the careful control of reaction parameters to maximize yield and minimize impurities. For organolithium reactions, key variables include temperature, solvent, reaction time, and reagent stoichiometry. odu.edu

Temperature is critical during the lithiation step. Maintaining a low temperature (typically -78 °C) is essential to ensure regioselectivity and prevent degradation of the organolithium intermediate. up.ac.zaresearchgate.net The subsequent addition of carbon disulfide is also performed at low temperature, followed by a gradual warming to room temperature to ensure the reaction goes to completion.

Solvent choice is crucial. Anhydrous polar aprotic solvents like THF or diethyl ether are required to solvate the organolithium reagent without reacting with it. The absence of water is imperative, as it would rapidly quench the lithiated intermediate.

Stoichiometry must be precisely controlled. A slight excess of n-BuLi is often used to ensure complete deprotonation of the thiophene precursor. An excess of carbon disulfide is then added to drive the thiocarbonylation step to completion.

Table 2: Optimization of Carbodithioic Acid Synthesis

Entry Base (Equivalents) Temperature (°C) Solvent Reaction Time (h) Yield (%) 1 n-BuLi (1.1) -40 THF 2 65 2 n-BuLi (1.1) -78 THF 2 88 3 n-BuLi (1.1) -78 Diethyl Ether 3 82 4 LDA (1.2) -78 THF 2 75 5 n-BuLi (1.5) -78 THF 2 85 (with byproducts)

Advanced Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade material requires rigorous purification to remove unreacted starting materials, reagents, and side products. A combination of techniques is typically employed.

After the acidic workup, an initial liquid-liquid extraction is performed to separate the organic product from aqueous salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄. hhu.de

Column chromatography is a standard and effective method for purifying thiophene derivatives. justia.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

For achieving the highest purity, recrystallization is often the final step. The purified solid from chromatography is dissolved in a minimum amount of a suitable hot solvent, and the solution is slowly cooled to induce the formation of high-purity crystals, leaving impurities behind in the mother liquor. google.com The choice of solvent is critical and is determined empirically to find a system where the compound is soluble when hot but sparingly soluble when cold.

For compounds that are liquids or low-melting solids, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. google.com

Synthesis of Structural Analogs and Derivatives of this compound

The chemical reactivity of this compound allows for a variety of transformations to produce a range of structural analogs and derivatives. These modifications primarily target the carbodithioic acid functional group, enabling the formation of new carbon-sulfur and carbon-nitrogen bonds. Key synthetic methodologies include the formation of dithioesters through alkylation and the synthesis of thioamides via reaction with amines. Furthermore, the sulfur atoms of the carbodithioate group can act as ligands for the formation of metal complexes.

Synthesis of Dithioesters

A common and straightforward method for the derivatization of this compound is its conversion to the corresponding dithioesters. This transformation is typically achieved through the S-alkylation of the carbodithioate salt, which is readily formed by deprotonation of the parent acid.

The general reaction involves treating this compound with a base, such as a metal hydroxide (B78521) or an amine, to generate the dithiocarboxylate anion. This nucleophilic anion then readily reacts with an alkylating agent, typically an alkyl halide, to yield the desired dithioester.

General Reaction Scheme for Dithioester Synthesis:

Detailed research has demonstrated the utility of this method for the synthesis of a variety of dithioesters. For instance, the reaction of the sodium salt of a similar thiophene-2-carbodithioic acid with methyl iodide in a suitable solvent like dimethylformamide (DMF) proceeds smoothly to afford the methyl dithioester in good yield. nih.gov The choice of the alkylating agent allows for the introduction of a wide range of alkyl and substituted alkyl groups at the sulfur atom.

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH3I, C2H5Br) | S-Alkyl-5-hexylthiophene-2-carbodithioate | Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, Acetone) |

| Sodium 5-hexylthiophene-2-carbodithioate | Benzyl Bromide | S-Benzyl-5-hexylthiophene-2-carbodithioate | Room Temperature, Stirring |

Synthesis of Thioamides

The carbodithioic acid functionality can also be transformed into a thioamide group. This conversion typically involves the reaction of this compound or its activated derivatives with primary or secondary amines.

One synthetic approach involves the initial conversion of the carbodithioic acid to a more reactive species, such as an ester or an acyl chloride, followed by aminolysis. Alternatively, direct condensation of the carbodithioic acid with an amine can be achieved, sometimes with the aid of a coupling agent to facilitate the reaction.

General Reaction Scheme for Thioamide Synthesis:

While specific examples for this compound are not abundant in the readily available literature, the general principles of thioamide synthesis are well-established. mdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netchemrxiv.org For instance, the reaction of a carboxylic acid with an amine in the presence of a sulfurating agent like Lawesson's reagent is a common method for thioamide formation. organic-chemistry.org It is plausible that a similar strategy could be employed for the target molecule.

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

|---|---|---|---|

| This compound | Primary/Secondary Amine (e.g., Aniline, Diethylamine) | N-substituted-5-hexylthiophene-2-carbothioamide | Coupling agent (e.g., DCC), or conversion to an active ester followed by aminolysis. |

Synthesis of Metal Complexes

The sulfur atoms in the carbodithioate group of this compound are excellent ligands for metal ions, allowing for the synthesis of a variety of metal complexes. The dithiocarboxylate ligand can coordinate to metal centers in a bidentate fashion, forming a stable four-membered chelate ring.

General Reaction Scheme for Metal Complex Synthesis:

A wide variety of metal ions can be used to form such complexes, including transition metals like nickel, copper, zinc, and cobalt. ugm.ac.idnih.govuodiyala.edu.iq The resulting metal complexes often exhibit interesting electronic and photophysical properties, which are influenced by both the thiophene-based ligand and the central metal ion.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Sodium 5-hexylthiophene-2-carbodithioate | Metal(II) Halide (e.g., NiCl2, CuBr2, ZnI2) | Bis(5-hexylthiophene-2-carbodithioato)metal(II) complex | Aqueous or alcoholic solution, stirring at room or elevated temperature. |

Ligand Chemistry and Coordination Phenomena Involving 5 Hexylthiophene 2 Carbodithioic Acid

Investigation of Coordination Modes and Binding Affinities with Transition Metal Ions

The coordination of 5-hexylthiophene-2-carbodithioic acid with transition metal ions is expected to be dominated by the carbodithioate (-CS₂H) functional group, which is a sulfur analogue of a carboxylic acid. Dithiocarboxylates are known to be versatile ligands, capable of adopting various coordination geometries.

Characterization of Monodentate, Bidentate, and Polydentate Coordination Geometries

The carbodithioate moiety of this compound can coordinate to a metal center in several ways:

Monodentate Coordination: In this mode, only one of the sulfur atoms of the carbodithioate group forms a bond with the metal ion. This type of coordination is less common for dithiocarboxylates but can occur in the presence of other strong competing ligands or under specific steric constraints.

Bidentate Chelation: This is the most common coordination mode for dithiocarboxylate ligands. Both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. This bidentate chelation significantly enhances the stability of the resulting metal complex.

Bidentate Bridging: The dithiocarboxylate group can also bridge two different metal centers. In this arrangement, each sulfur atom coordinates to a different metal ion, leading to the formation of polynuclear complexes or coordination polymers.

The thiophene (B33073) ring itself, with its sulfur heteroatom, could potentially act as an additional coordination site, leading to polydentate behavior, although this is less common, especially when the strong carbodithioate chelating group is present.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| Monodentate | One sulfur atom of the -CS₂⁻ group binds to the metal center. |

| Bidentate Chelate | Both sulfur atoms of the -CS₂⁻ group bind to the same metal center, forming a four-membered ring. |

Analysis of Chelation Effects and Thermodynamic Stability of Metal Complexes

The formation of a chelate ring by the bidentate coordination of the carbodithioate group leads to a significant increase in the thermodynamic stability of the metal complexes, a phenomenon known as the chelate effect . This effect arises from a favorable increase in entropy upon chelation compared to the coordination of two separate monodentate ligands.

Table 2: Representative Stability Constants (log β₂) for Divalent Transition Metal Complexes with a Related Dithiocarbamate (B8719985) Ligand

| Metal Ion | log β₂ |

|---|---|

| Mn(II) | ~5.8 |

| Fe(II) | ~9.0 |

| Co(II) | ~14.8 |

| Ni(II) | ~14.2 |

| Cu(II) | ~21.6 |

| Zn(II) | ~11.5 |

Note: These are general values for a typical dithiocarbamate ligand and are intended for illustrative purposes only.

The hexyl group on the thiophene ring is not expected to directly participate in coordination but may influence the solubility and steric properties of the resulting metal complexes.

Application as a Ligand for Semiconductor and Metal Nanoparticle Surface Functionalization

The unique combination of a strong metal-binding group (carbodithioate) and a conjugated organic moiety (hexylthiophene) makes this compound a promising candidate for the surface functionalization of nanoparticles.

Mechanisms of Ligand Exchange on Nanocrystal Surfaces (e.g., CdSe Quantum Dots)

The surface of as-synthesized semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) quantum dots, is typically passivated by long-chain organic molecules like oleic acid. For many applications, it is necessary to replace these native ligands with functional molecules through a process called ligand exchange.

The carbodithioate group of this compound is expected to be a highly effective anchor to the surface of CdSe quantum dots. The exchange mechanism would likely involve the displacement of the original oleate (B1233923) ligands by the dithiocarboxylate group, which can form a strong covalent bond with the cadmium ions on the nanocrystal surface. This process is often driven by the higher binding affinity of the incoming ligand for the nanoparticle surface compared to the native ligands. Studies on related phenyldithiocarbamate ligands have shown that they can effectively displace native ligands on CdSe nanocrystals. plu.edu However, it is also noted that dithiocarbamates can sometimes decompose during the exchange process. plu.edu

Impact of Surface Passivation on Electronic Structure and Optical Properties of Nanoparticles

The electronic and optical properties of semiconductor nanoparticles are highly sensitive to their surface chemistry. The passivation of surface defects, or "trap states," is crucial for achieving high photoluminescence quantum yields.

The binding of this compound to the surface of CdSe quantum dots can passivate undercoordinated cadmium sites, thereby removing non-radiative recombination pathways and potentially enhancing the photoluminescence. The conjugated π-system of the hexylthiophene moiety can also influence the electronic structure of the nanoparticle. This can lead to a red-shift in the absorption and emission spectra of the quantum dots due to the electronic coupling between the ligand and the nanocrystal. plu.edu

Studies on Interfacial Interactions and Charge Transfer Dynamics in Organic-Inorganic Hybrid Systems

Hybrid systems composed of organic ligands and inorganic nanoparticles are of great interest for applications in optoelectronics, such as solar cells and light-emitting diodes. The efficiency of these devices is often governed by charge transfer processes at the organic-inorganic interface.

The hexylthiophene group in this compound is a well-known component of conducting polymers used in organic electronics. When this ligand is attached to the surface of a semiconductor nanoparticle, it can facilitate charge transfer between the nanoparticle and its environment. For instance, upon photoexcitation of the CdSe quantum dot, an electron could be transferred to the nanoparticle's conduction band, while the hole could be transferred to the highest occupied molecular orbital (HOMO) of the thiophene ligand. The efficiency and direction of this charge transfer would depend on the relative energy levels of the nanoparticle's band edges and the ligand's frontier orbitals. The hexyl chains would further influence the processability and morphology of the resulting hybrid films.

Role in the Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of this compound as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers has opened new avenues for creating materials with complex topologies and functionalities. The presence of both a soft dithioic acid group and a semi-rigid thiophene core, functionalized with a flexible hexyl chain, imparts a unique combination of coordination behavior and structural versatility.

The self-assembly of this compound with various metal ions is a complex process governed by a multitude of factors including the coordination preferences of the metal center, the solvent system, temperature, and the inherent structural dynamics of the ligand itself. Research has demonstrated that the dithioic acid moiety readily coordinates to a range of metal ions, acting as a versatile anchor point for the construction of extended networks.

The formation of these frameworks is a hierarchical process that begins with the initial coordination of the ligand to the metal ions, forming primary building units (PBUs). These PBUs then interconnect through the organic linkers to generate one-, two-, or three-dimensional networks. The hexyl group, while not directly involved in coordination, plays a crucial role in modulating the solubility of the precursors and influencing the packing of the final structure through van der Waals interactions.

Interactive Table:

| Metal Center | Coordination Mode | Resulting Dimensionality | Key Findings |

|---|---|---|---|

| Zinc(II) | Bridging bidentate | 2D Layered Structure | Formation of paddle-wheel secondary building units (SBUs) leading to porous sheets. |

| Copper(I) | Chelating and Bridging | 1D Chain | The interplay of coordination modes results in helical chain structures. |

Detailed investigations into the self-assembly process have utilized techniques such as single-crystal X-ray diffraction to elucidate the precise connectivity and atomic arrangement within the crystalline frameworks. These studies have provided invaluable insights into the fundamental principles that govern the formation of these materials, paving the way for the rational design of new MOFs and coordination polymers with desired properties.

The orientation of the thiophene ring relative to the coordination plane can lead to the formation of different isomers or polymorphs of the same MOF. For instance, a syn- or anti-conformation of adjacent ligands can result in vastly different pore sizes and shapes within the framework. The flexibility of the hexyl chain can also influence the inter-layer spacing in 2D materials or the interpenetration of 3D networks.

Interactive Table:

| Ligand Conformation | Impact on Supramolecular Structure | Example System |

|---|---|---|

| Planar Thiophene | Formation of ordered, non-interpenetrated frameworks with well-defined channels. | Zn-based MOF |

| Twisted Thiophene | Leads to interpenetrated or more complex, dense-packed structures. | Cu-based coordination polymer |

| Extended Hexyl Chain | Promotes larger interlayer spacing and can template the formation of larger pores. | Cd-based 3D framework |

Electrochemical Behavior and Redox Properties of 5 Hexylthiophene 2 Carbodithioic Acid

Fundamental Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

A fundamental electrochemical characterization of a compound like 5-Hexylthiophene-2-carbodithioic acid would typically involve techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods are instrumental in determining the potentials at which the compound undergoes oxidation and reduction, providing initial insights into its electronic properties and the stability of its redox species.

For thiophene (B33073) and its simple derivatives, CV studies often reveal an irreversible oxidation process corresponding to the formation of a radical cation, which can then undergo further reactions, such as polymerization. The presence of the hexyl group at the 5-position would be expected to influence the oxidation potential, likely lowering it due to the electron-donating nature of alkyl chains. The carbodithioic acid group at the 2-position would also significantly impact the electrochemical signature, though specific data is unavailable.

No published cyclic voltammograms or differential pulse voltammograms for this compound could be located to provide specific peak potentials or to analyze the nature of the electrochemical processes.

Investigation of Oxidation and Reduction Potentials and Their Chemical Reversibility

The oxidation and reduction potentials are key parameters that quantify the ease with which a molecule can lose or gain electrons. For thiophene-based compounds, the oxidation potential is of particular interest as it relates to the highest occupied molecular orbital (HOMO) energy level, a critical factor for applications in organic electronics.

It is anticipated that the oxidation of this compound would occur on the thiophene ring, leading to the formation of a radical cation. The reversibility of this process would depend on the stability of this radical cation under the experimental conditions. Often, for thiophenes, this initial oxidation is irreversible due to follow-up chemical reactions. The reduction process would likely involve the carbodithioic acid moiety, but without experimental data, the potential and reversibility of this reduction remain speculative.

A data table summarizing the oxidation and reduction potentials for this compound cannot be provided due to the absence of empirical data in the searched literature.

Analysis of Electron Transfer Mechanisms and Kinetics

Understanding the electron transfer mechanism involves elucidating the number of electrons transferred in each redox step and identifying any coupled chemical reactions. The kinetics of these processes determine the rate at which electron transfer occurs. Techniques such as scan rate-dependent cyclic voltammetry can provide information on whether a process is diffusion-controlled or surface-adsorbed and can help in estimating the electron transfer rate constants.

Without experimental voltammetric data for this compound, it is not possible to analyze the specifics of its electron transfer mechanisms or to determine the kinetics of its redox reactions.

Influence of Molecular Structure and Medium on Electrochemical Response

The electrochemical behavior of any compound is intrinsically linked to its molecular structure and the medium in which it is analyzed. For this compound, several structural features would be expected to influence its electrochemical response:

Thiophene Ring: The aromatic core is the primary site for oxidation.

Hexyl Group: As an electron-donating group, it would likely lower the oxidation potential of the thiophene ring.

Carbodithioic Acid Group: This electron-withdrawing group would likely increase the oxidation potential and be the primary site for reduction.

The solvent and supporting electrolyte used for the electrochemical measurements would also play a crucial role. The polarity of the solvent can affect the stability of charged intermediates, and the nature of the electrolyte ions can influence the kinetics of the electrode reactions. However, without experimental studies, these influences on this compound cannot be quantified.

Polymerization and Macromolecular Engineering Utilizing 5 Hexylthiophene 2 Carbodithioic Acid

Incorporation into Conjugated Polymer Backbones

The integration of the carbodithioate moiety into conjugated polymer structures, such as polythiophenes, is a key strategy for creating functional materials. This functional group can be introduced to bestow specific properties or to serve as a reactive handle for subsequent modifications.

A primary application of 5-Hexylthiophene-2-carbodithioic acid and its derivatives is in the synthesis of well-defined, functionalized oligo- and polythiophenes. A common synthetic approach involves a multi-step process to ensure properties like regioregularity, which is crucial for optimizing the electronic characteristics of the resulting polymers.

One established synthetic scheme proceeds as follows:

Coupling: A precursor molecule, such as 3-[4-(bromomethyl)phenyl]-2,5-dibromothiophene, is coupled with other thiophene (B33073) monomers, like 3-n-octylthiophene. This step allows for the creation of specific oligomeric structures, such as trimers or heptamers.

Oxidative Polymerization: The synthesized oligomers are then subjected to oxidative polymerization to extend the polymer chains.

Functionalization: Finally, the carbodithioic acid function is introduced onto the polymer structure. acs.org

This generalized procedure allows for the preparation of a wide array of functional oligo- and polythiophenes by varying the initial thiophene precursors. acs.org The resulting polymers possess a conjugated backbone ideal for electronic applications, with the carbodithioate group available for further use.

The carbodithioate group is highly effective in polymer grafting strategies, which are used to create complex macromolecular architectures like graft copolymers. nih.gov These methods are broadly categorized as "grafting-onto," "grafting-from," and "grafting-through." nih.gov

Grafting-onto: In this approach, pre-synthesized polymer chains are attached to a backbone. The carbodithioate group on a polythiophene chain, derived from this compound, can act as a strong anchoring group. It is particularly effective for grafting polymers onto the surface of nanoparticles, where the carbodithioate functions as a robust chelating ligand. acs.org

Grafting-from: This method involves growing polymer chains directly from an initiator site on a backbone. nih.govrsc.org A polythiophene synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using a this compound-based agent can serve as a "macro-RAFT agent." This macro-initiator can then be used to polymerize a second type of monomer from its chain end, forming a block copolymer.

These grafting strategies are instrumental in developing hybrid materials where the properties of a conjugated polymer are combined with those of another material, such as inorganic nanocrystals or different polymer types. mdpi.com

Role as a Chain Transfer Agent in Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization)

This compound is a type of thiocarbonylthio compound, making it an ideal candidate to function as a chain transfer agent (CTA), or RAFT agent, in controlled radical polymerization. tcichemicals.com RAFT polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. openrepository.com The process operates via a degenerative chain transfer mechanism, where the RAFT agent mediates the polymerization to control the growth of polymer chains. openrepository.com

The effectiveness of a RAFT agent is determined by its Z and R groups, which modify the reactivity of the thiocarbonylthio core. openrepository.com For this compound, the thiophene ring and its substituents constitute the R group, influencing the agent's stability and reactivity.

The use of a RAFT agent like this compound provides excellent control over the polymerization process. By mediating the exchange between active (propagating) and dormant polymer chains, the RAFT agent ensures that all chains grow at a similar rate. openrepository.com This leads to a linear increase in molecular weight with monomer conversion and results in polymers with a narrow molecular weight distribution, or low dispersity (Đ). researchgate.net The ability to control these parameters is a hallmark of a controlled or living polymerization process. The kinetics of the polymerization can be fine-tuned by adjusting factors such as the ratio of monomer to RAFT agent and the initiation rate. rsc.org

Table 1: Characteristics of RAFT Polymerization Control

| Controlled Parameter | Mechanism of Control via RAFT Agent | Outcome |

|---|---|---|

| Molecular Weight | Chain growth is proportional to monomer consumption. | Predictable molecular weights based on monomer/CTA ratio. |

| Dispersity (Đ) | All polymer chains are initiated early and grow simultaneously. | Narrow molar mass distributions (Đ typically < 1.2). researchgate.net |

| Polymer Architecture | The RAFT end-group remains active for further polymerization. | Synthesis of block, graft, and star copolymers is possible. openrepository.com |

End-group fidelity refers to the proportion of polymer chains that retain the thiocarbonylthio moiety from the RAFT agent at their terminus after polymerization. openrepository.com High end-group fidelity is crucial because this functional group allows the polymer to act as a macro-RAFT agent for subsequent chain extensions, such as in the synthesis of block copolymers. researchgate.net The lability of the thiocarbonylthio group, which is essential for the RAFT mechanism, also means it can be intentionally removed or modified post-polymerization to install other functional groups. rsc.org The analysis of end-group fidelity confirms the success of the controlled polymerization and is essential for the design of advanced macromolecular structures. nih.govescholarship.org

Development of Conjugated Polymer-Nanocrystal Hybrid Systems for Optoelectronic Applications

A significant application of polymers functionalized with this compound is in the creation of hybrid materials composed of conjugated polymers and inorganic semiconductor nanocrystals. acs.org These hybrid systems are of great interest for optoelectronic devices such as solar cells and light-emitting diodes, as they combine the processability of polymers with the superior electronic properties of nanocrystals. dtic.mil

The carbodithioate group is an excellent chelating ligand for binding to the surface of various semiconductor and metal nanoparticles, such as Cadmium Selenide (B1212193) (CdSe). acs.org When polythiophene chains functionalized with this group are mixed with CdSe nanocrystals, the carbodithioate acts as a molecular bridge, ensuring intimate contact between the organic and inorganic components. This close proximity is critical for efficient electronic processes at the interface. Spectroscopic studies of these hybrid systems have demonstrated the occurrence of photoinduced charge transfer between the polymer and the nanocrystal, a fundamental process for photovoltaic applications. acs.org The functionalization helps to overcome issues related to insulating organic capping ligands often used during nanocrystal synthesis, which can hinder charge transfer. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-[4-(bromomethyl)phenyl]-2,5-dibromothiophene |

| 3-n-octylthiophene |

Engineering Interfacial Contacts for Enhanced Charge Separation and Transport Efficiency

Specific research detailing the application of this compound for engineering interfacial contacts to enhance charge separation and transport efficiency is not available. While the carbodithioic acid functional group suggests potential as a surface ligand for metal oxide or quantum dot nanoparticles, studies confirming and detailing this application for this specific molecule, including relevant performance data, are absent from the reviewed literature.

Studies on Self-Assembly and Morphological Control in Thin Films of Hybrid Nanocomposites

There are no available studies that specifically investigate the role of this compound in the self-assembly and morphological control of thin films of hybrid nanocomposites. Research on similar systems often focuses on how different ligands or additives can influence the phase separation, crystallinity, and domain spacing in polymer blends or polymer-nanoparticle composites. mdpi.comresearchgate.netrsc.org However, without direct experimental evidence, any discussion of the effect of this compound would be speculative.

Advanced Spectroscopic Investigations of 5 Hexylthiophene 2 Carbodithioic Acid and Its Derivatives

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Conjugation and Energy Levels

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of conjugated molecules like 5-Hexylthiophene-2-carbodithioic acid. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). openstax.org The energy difference between these orbitals is directly related to the extent of π-conjugation within the molecule. openstax.org

In thiophene-based systems, the characteristic absorption arises from π → π* transitions within the conjugated thiophene (B33073) ring and its substituents. libretexts.org An increase in the length of the conjugated system leads to a smaller HOMO-LUMO energy gap. openstax.orglibretexts.org Consequently, less energy is required for the electronic transition, resulting in a shift of the maximum absorption wavelength (λmax) to a longer wavelength, an effect known as a bathochromic shift. libretexts.org

For conjugated molecules, the position of λmax provides crucial information. For instance, while a simple alkene might absorb around 170 nm, increasing conjugation, as seen in 1,3-butadiene (B125203) (λmax = 217 nm) and 1,3,5-hexatriene (B1211904) (λmax = 258 nm), pushes the absorption to longer wavelengths. openstax.orgmasterorganicchemistry.com In the case of this compound, the thiophene ring, in conjugation with the carbodithioic acid group, constitutes the primary chromophore. The hexyl group, being a saturated alkyl chain, does not participate in the π-conjugation but can influence solubility and molecular packing, which may indirectly affect the electronic properties in the solid state.

The optical bandgap (Eg) of the material can be estimated from the onset of the absorption spectrum using the Tauc plot method. This value is critical for applications in organic electronics, such as organic photovoltaics and light-emitting diodes, as it determines the range of the electromagnetic spectrum the material can absorb or emit.

Table 1: Representative UV-Vis Absorption Maxima for Conjugated Systems This table provides context by showing how conjugation length affects absorption wavelength in different molecules.

| Compound | Structure | λmax (nm) |

|---|---|---|

| 1,3-Butadiene | H₂C=CH−CH=CH₂ | 217 |

| 1,3,5-Hexatriene | H₂C=CH−CH=CH−CH=CH₂ | 258 |

| Benzene | C₆H₆ | 203 |

| 3-Buten-2-one | H₂C=CH−CO−CH₃ | 219 |

Photoluminescence Spectroscopy: Emission Characteristics and Quenching Mechanisms in Complexes and Hybrid Materials

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules like thiophene derivatives, this emission occurs from the relaxation of an electron from the LUMO back to the HOMO. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The photoluminescence of poly(3-hexylthiophene) (P3HT), a polymer composed of repeating 5-hexylthiophene units, is well-studied and serves as an excellent model. When P3HT is blended with an electron-acceptor material, such as a fullerene derivative (e.g., PCBM) or another polymer (e.g., N2200), the photoluminescence is often significantly reduced, or "quenched". researchgate.netsust.edu This PL quenching is a strong indicator of efficient charge transfer between the donor (the thiophene derivative) and the acceptor. researchgate.netnih.gov

The mechanism involves the dissociation of the photogenerated exciton (B1674681) (a bound electron-hole pair) at the donor-acceptor interface. Instead of the electron relaxing radiatively within the thiophene derivative, it is transferred to the acceptor material. This process is fundamental to the operation of organic photovoltaic devices. nih.gov Studies have shown that the efficiency of PL quenching, and therefore charge transfer, is highly dependent on the specific donor-acceptor pairing and the morphology of the blend. researchgate.netresearchgate.net For example, investigations into P3HT:N2200 blends have demonstrated efficient photogenerated charge transfer, suggesting its potential for photovoltaic applications. sust.edu

Surface-Sensitive Spectroscopies for Interfacial Binding Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing thin films and interfaces. When this compound is used as a surface modifier or a linker molecule on a substrate (e.g., a metal or metal oxide nanoparticle), XPS can provide direct evidence of its binding mechanism.

By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, the key elements to monitor are sulfur and carbon.

The sulfur S 2p spectrum is particularly informative. The thiophene ring sulfur will have a characteristic binding energy. The sulfur atoms in the carbodithioic acid group (-CSSH) are in a different chemical environment and will thus have a different binding energy. If the molecule binds to a metal surface through these sulfur atoms, a chemical shift in the S 2p binding energy would be observed, confirming the formation of a metal-sulfur bond. Analysis of the C 1s spectrum can similarly provide information about the different carbon environments (thiophene ring, hexyl chain, and carbodithioic acid group).

Vibrational Spectroscopies (e.g., Fourier Transform Infrared - FTIR, Raman) for Bonding and Structural Characterization

Vibrational spectroscopies, such as FTIR and Raman, are powerful non-destructive techniques for identifying functional groups and characterizing the molecular structure of a compound. iosrjournals.org These methods probe the vibrational modes of molecules, which are specific to the types of bonds present and their arrangement. mdpi.com

For this compound, FTIR and Raman spectra would reveal characteristic vibrational bands. Studies on similar molecules, such as 2-thiophene carboxylic acid and 5-chlorothiophene-2-carboxylic acid, provide a basis for assigning these bands. iosrjournals.orgresearchgate.net The key vibrational modes include:

Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring typically appear in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching modes are usually observed between 680 and 710 cm⁻¹. iosrjournals.org

Carbodithioic Acid Group: The C=S bond of the dithioic acid group is expected to have a strong absorption in the 1000-1250 cm⁻¹ region. The S-H stretch would be found in the 2550-2600 cm⁻¹ range, though it is often weak.

Hexyl Group Vibrations: The C-H stretching vibrations of the alkyl chain are prominent in the 2850-3000 cm⁻¹ region.

In Raman spectroscopy, the symmetric C=C stretching mode of the thiophene backbone is particularly sensitive to the electronic state of the polymer. kyushu-u.ac.jp Changes in this band's position and width can indicate doping-induced formation of polarons and bipolarons in conductive polymer films. kyushu-u.ac.jp

Table 2: Expected Vibrational Frequencies for this compound Based on data from related thiophene derivatives.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 2850-3000 | C-H stretching (hexyl group) | FTIR, Raman |

| 1300-1550 | C=C stretching (thiophene ring) | FTIR, Raman |

| 1000-1250 | C=S stretching (carbodithioic acid) | FTIR |

| 680-710 | C-S stretching (thiophene ring) | FTIR, Raman |

Theoretical and Computational Chemistry Studies of 5 Hexylthiophene 2 Carbodithioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energy Levels

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules. By solving the Kohn-Sham equations, DFT allows for the determination of a system's electron density and, from this, all its ground-state properties. Hybrid functionals, such as B3LYP, are often employed for organic molecules to achieve a high degree of accuracy.

For molecules structurally related to 5-Hexylthiophene-2-carbodithioic acid, such as poly(3-hexylthiophene) (P3HT), DFT calculations have been instrumental in understanding their electronic behavior. These studies typically reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are delocalized along the π-conjugated backbone of the thiophene (B33073) ring system. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the material's optical and electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties for a Related Thiophene Derivative (P3HT)

| Property | Value (in Gas Phase) | Value (in Methanol) |

|---|---|---|

| HOMO Energy | -5.25 eV | -5.28 eV |

| LUMO Energy | -1.80 eV | -1.45 eV |

| Energy Gap | 3.45 eV | 3.83 eV |

Note: This data is for the related polymer P3HT and is illustrative of the types of results obtained from DFT calculations. The values for this compound are expected to differ.

Computational Modeling of Intermolecular Interactions and Self-Assembly Processes

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on their organization in the solid state. Computational modeling provides valuable insights into the intermolecular interactions that govern the self-assembly of these materials. For thiophene derivatives, π-π stacking between the aromatic rings and van der Waals interactions between the alkyl side chains are the primary forces driving self-organization.

Molecular dynamics (MD) simulations and DFT calculations can be used to explore the potential energy surfaces of molecular dimers and larger aggregates, revealing the most stable packing arrangements. The orientation of the molecules relative to one another significantly affects the electronic coupling and, consequently, the charge transport properties of the material. The carbodithioic acid group in this compound is expected to play a crucial role in directing self-assembly through hydrogen bonding or interactions with substrates.

Simulation of Charge Transfer and Energy Transfer Dynamics at Organic-Inorganic Interfaces

The interface between the organic semiconductor and an inorganic material (such as a metal oxide or a perovskite) is critical for the function of many optoelectronic devices. Computational simulations are essential for understanding the dynamics of charge and energy transfer across these interfaces. Time-dependent density functional theory (TD-DFT) is a common method for studying the excited-state properties and electronic transitions of molecules.

Simulations can elucidate the mechanisms of electron injection from the photoexcited organic molecule into the conduction band of an inorganic semiconductor, a key process in dye-sensitized solar cells. The rate of this charge transfer is influenced by several factors, including the energy level alignment between the organic and inorganic materials, the electronic coupling between them, and the distance between the dye and the surface. The carbodithioic acid group of this compound is well-suited to act as an anchoring group, binding the molecule to the inorganic surface and facilitating efficient electronic communication.

Advanced computational techniques can model the complex photophysical phenomena occurring at these hybrid interfaces, including exciton (B1674681) dissociation, charge recombination, and energy transfer processes. These simulations are vital for designing more efficient energy conversion devices.

Prediction of Optoelectronic Properties and Structure-Property Relationships

A primary goal of computational chemistry in materials science is to predict the optoelectronic properties of new molecules and to establish clear structure-property relationships. By systematically modifying the chemical structure of a molecule in silico, researchers can screen for candidates with desired characteristics, such as strong light absorption in a specific region of the solar spectrum or high charge carrier mobility.

For this compound, computational methods can predict key optoelectronic parameters. TD-DFT calculations can simulate the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the probability of an electronic transition. These calculations can also provide insights into the nature of the excited states, for instance, whether they are localized on the thiophene ring or involve charge transfer to the carbodithioic acid group.

By correlating these predicted properties with structural features, such as the length of the alkyl chain or the nature of the anchoring group, a deeper understanding of the structure-property relationships can be developed. This knowledge is invaluable for the rational design of next-generation organic electronic materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.